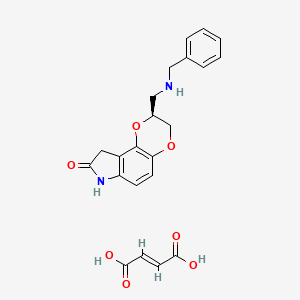

Aplindore Fumarate

Description

Properties

CAS No. |

189681-71-8 |

|---|---|

Molecular Formula |

C22H22N2O7 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 |

InChI Key |

GELJVTSEGKGLDF-QDSMGTAFSA-N |

Isomeric SMILES |

C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(S)-2-(benzylamino-methyl)-2,3,8,9-tetrahydro-7H-1,4-dioxino(2,3-e)indol-8-one fumarate aplindore fumarate DAB-452 |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacological Profile of Aplindore Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplindore Fumarate (also known as DAB-452) is a potent and selective partial agonist for the dopamine D2 receptor, with high affinity for both D2 and D3 receptor subtypes.[1][2][3] It has been investigated as a potential therapeutic agent for neurological and psychiatric conditions, most notably Parkinson's disease and restless legs syndrome.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinity, functional activity in various in vitro assays, and its effects in preclinical in vivo models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of dopaminergic compounds.

Receptor Binding Affinity

This compound's affinity for various neurotransmitter receptors has been characterized through radioligand binding assays. The compound demonstrates high affinity and selectivity for dopamine D2 and D3 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

A summary of the binding affinities (Ki) of this compound for a range of receptors is presented in Table 1. These values were determined using [³H]-spiperone competition binding studies in Chinese Hamster Ovary (CHO-K1) cells stably transfected with human dopamine D2S receptors.

| Receptor | This compound Ki (nM) |

| Dopamine D2 | 0.25 |

| Dopamine D3 | 0.68 |

| Dopamine D4 | >1000 |

| Serotonin 5-HT1A | >1000 |

| Serotonin 5-HT2 | >1000 |

| α1-Adrenoceptor | >1000 |

Table 1: Receptor Binding Affinity of this compound. Data derived from [³H]-spiperone competition binding studies.

In Vitro Functional Activity

The functional activity of this compound as a partial dopamine D2 receptor agonist has been evaluated using several in vitro assays. These assays measure the compound's ability to stimulate downstream signaling pathways upon binding to the D2 receptor.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the dopamine D2 receptor. This compound demonstrated partial agonist activity in stimulating the binding of [³⁵S]GTPγS to membranes from CHO-K1 cells expressing the human D2S receptor.

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay

Activation of the dopamine D2 receptor can lead to the phosphorylation of ERK. In this assay, this compound was shown to stimulate ERK phosphorylation in CHO-K1-hD2S cells, further confirming its agonist properties.

Intracellular Calcium Flux Assay

In CHO-K1 cells co-expressing the human D2S receptor and a chimeric Gαq/o protein, this compound was able to induce a concentration-dependent increase in intracellular calcium levels. This assay provides another measure of the compound's functional potency.

A summary of the functional potency (EC50) and intrinsic activity of this compound in these assays is provided in Table 2.

| Assay | This compound EC50 (nM) | This compound Intrinsic Activity (% of Dopamine) |

| [³⁵S]GTPγS Binding | 1.5 | 50% |

| ERK Phosphorylation | 3.0 | 60% |

| Intracellular Calcium Flux | 0.5 | 45% |

Table 2: In Vitro Functional Activity of this compound.

In Vivo Pharmacology

The in vivo efficacy of this compound has been assessed in a preclinical model of Parkinson's disease.

6-Hydroxydopamine (6-OHDA) Lesioned Rat Model

In rats with unilateral 6-OHDA lesions of the substantia nigra, a widely used model for Parkinson's disease, oral administration of this compound induced contralateral rotations. This effect is indicative of a post-synaptic dopamine agonist action and suggests potential therapeutic utility in alleviating motor symptoms of Parkinson's disease. The rotational behavior was blocked by the D2 receptor antagonist, raclopride, confirming the mechanism of action.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies described, the following diagrams have been generated using the DOT language.

Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for [³H]-Spiperone Competition Binding Assay.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Aplindore Fumarate's Dopamine Receptor Engagement

For Researchers, Scientists, and Drug Development Professionals

Aplindore fumarate, a potent and selective dopamine D2 receptor partial agonist, has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Understanding the nuanced relationship between its chemical structure and its biological activity is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Aplindore and related compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways.

Core Structure and Pharmacological Profile

Aplindore is characterized by a rigid tetracyclic indole core, a feature that contributes to its high affinity and selectivity for the dopamine D2 receptor. It also exhibits high affinity for the D3 receptor subtype but demonstrates significantly lower affinity for D4, serotonin (5-HT) receptors (5-HT1A, 5-HT2), and α1-adrenergic receptors.[1] This selectivity profile is crucial for minimizing off-target effects. As a partial agonist, Aplindore modulates dopamine receptor activity, acting as a functional antagonist in hyperdopaminergic states and as a functional agonist in hypodopaminergic conditions.

Structure-Activity Relationship (SAR) Insights

Key Structural Modifications and Their Impact:

-

The Basic Amine: The nature of the substituent on the basic nitrogen atom is a critical determinant of both affinity and intrinsic activity. In many series of D2 partial agonists, small alkyl groups like n-propyl are optimal for high affinity. The spatial orientation of this group is also crucial for proper interaction with the receptor binding pocket.

-

The Aromatic Core: The indole nucleus of Aplindore is a key feature for high-affinity binding. Modifications to this ring system, such as substitution at various positions, can significantly impact receptor affinity and selectivity. For instance, in related indole-based dopamine agonists, substitutions on the indole ring have been shown to modulate D2 versus D3 receptor selectivity.

-

The Linker Region: The linker connecting the basic amine to the aromatic core dictates the overall topography of the molecule and its fit within the receptor. The length and rigidity of this linker are critical for optimal receptor engagement.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of Aplindore at various neurotransmitter receptors, as compiled from the primary literature.

Table 1: Receptor Binding Affinities (Ki, nM) of Aplindore

| Receptor | Ki (nM) |

| Dopamine D2 | High Affinity |

| Dopamine D3 | High Affinity |

| Dopamine D4 | Low Affinity |

| Serotonin 5-HT1A | Low Affinity |

| Serotonin 5-HT2 | Low Affinity |

| α1-Adrenergic | Low Affinity |

Data derived from in vitro radioligand binding studies.[1]

Table 2: Functional Activity of Aplindore

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | EC₅₀ | High Potency |

| Eₘₐₓ | Partial Agonist | |

| ERK Phosphorylation | EC₅₀ | High Potency |

| Eₘₐₓ | Partial Agonist | |

| Intracellular Calcium Flux | EC₅₀ | High Potency |

| Eₘₐₓ | Partial Agonist |

Functional assays were performed in CHO-K1 cells stably expressing the human dopamine D2 receptor short isoform (CHO-D2s).[1]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. Below are generalized protocols for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human D2 receptor) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (competitor).

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To measure the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation.

General Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the G-protein coupled receptor of interest.

-

Assay Setup: In a 96-well plate, incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

-

Incubation: Allow the reaction to proceed for a defined period at an appropriate temperature.

-

Termination and Separation: Terminate the reaction and separate the [³⁵S]GTPγS-bound G-proteins from the unbound nucleotide, typically by filtration.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

-

Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Aplindore's mechanism of action and the workflows used to study them can provide valuable clarity.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Structure-Activity Relationship (SAR) Workflow.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its rigid core structure, the nature of its basic amine, and the geometry of the linker region. While specific quantitative data for a wide range of Aplindore analogs remains largely proprietary, the principles derived from the broader field of dopamine D2 partial agonists provide a strong foundation for understanding its pharmacological profile. The detailed experimental protocols and visualized pathways presented in this guide offer a framework for researchers to further investigate the SAR of this and related compounds, ultimately paving the way for the development of more refined and effective therapies for dopamine-related disorders.

References

Preclinical Profile of Aplindore Fumarate in Parkinson's Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Aplindore Fumarate, a dopamine D2 receptor partial agonist, in established animal models of Parkinson's disease. The document synthesizes available data on its pharmacological action, efficacy in reversing motor deficits, and the experimental methodologies employed in these critical preclinical assessments.

Introduction to this compound

This compound is a selective dopamine D2 receptor partial agonist that has been investigated for its potential therapeutic efficacy in Parkinson's disease and schizophrenia.[1] Its mechanism of action as a partial agonist suggests it may offer a balanced dopaminergic stimulation, potentially reducing motor symptoms with a lower risk of inducing the troublesome dyskinesias often associated with full dopamine agonists.

Pharmacological Profile

In vitro studies have characterized Aplindore as a high-affinity partial agonist at the dopamine D2 and D3 receptors.[2] Its intrinsic activity is reported to be lower than that of dopamine but higher than that of the atypical antipsychotic aripiprazole.[2] This profile suggests that Aplindore can act as a functional antagonist in the presence of high dopamine concentrations and as an agonist in dopamine-depleted states, a desirable characteristic for a Parkinson's disease therapeutic. The compound exhibits low affinity for dopamine D4, serotonin 5-HT1A, 5-HT2, and alpha1-adrenergic receptors.[2]

Preclinical Efficacy in Parkinson's Disease Models

6-Hydroxydopamine (6-OHDA) Rat Model

The 6-OHDA model is a widely used neurotoxin-based model that selectively degenerates catecholaminergic neurons, mimicking the dopamine depletion seen in Parkinson's disease.[3]

Key Findings:

In unilaterally 6-OHDA-lesioned rats, this compound demonstrated the ability to induce contralateral turning, a standard behavioral measure of postsynaptic dopamine receptor stimulation in this model. This effect indicates that Aplindore can functionally substitute for the depleted dopamine and activate D2 receptors in the denervated striatum. Furthermore, the observed contralateral turning was blocked by the dopamine D2 receptor antagonist raclopride, confirming the D2 receptor-mediated action of Aplindore.

Data Summary:

While detailed dose-response curves and extensive quantitative data from published studies are limited, the available information is summarized below.

| Preclinical Model | Compound | Key Efficacy Endpoint | Outcome | Mechanism Confirmation |

| Unilateral 6-OHDA Lesioned Rat | This compound | Induction of Contralateral Rotations | Effective in inducing contralateral turning, indicative of postsynaptic D2 receptor agonism. | Effect blocked by the D2 receptor antagonist, raclopride. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for the key animal models used in Parkinson's disease research.

Detailed Methodology: Unilateral 6-OHDA Lesion Rat Model

This protocol outlines the steps for creating a unilateral lesion of the nigrostriatal dopamine pathway in rats.

Objective: To create a model of dopamine depletion in one hemisphere of the brain to assess the efficacy of dopaminergic drugs.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Dental drill

-

Surgical tools

Procedure:

-

Animal Preparation: Anesthetize the rat and securely fix its head in a stereotaxic frame. Shave and clean the surgical area on the scalp.

-

Neurotoxin Preparation: Prepare the 6-OHDA solution fresh on the day of surgery. Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Using a dental drill, create a small burr hole over the desired injection site. Common targets include the medial forebrain bundle (MFB) or the striatum. For an MFB lesion, typical coordinates relative to bregma are: AP -4.4 mm, ML -1.2 mm, DV -7.8 mm.

-

Slowly lower the Hamilton syringe needle to the target coordinates.

-

Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min). The total volume is typically 2-4 µL.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least 2-3 weeks for the lesion to stabilize.

-

Lesion Confirmation: The extent of the dopamine lesion can be confirmed by behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem histological analysis of tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum. A successful lesion is often characterized by a >95% depletion of dopaminergic neurons.

Detailed Methodology: MPTP Mouse Model

This protocol describes the induction of parkinsonism in mice using the neurotoxin MPTP.

Objective: To induce bilateral loss of dopaminergic neurons in the substantia nigra to model Parkinson's disease.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Sterile saline (0.9% NaCl)

-

Appropriate personal protective equipment (PPE) for handling MPTP

Procedure:

-

Animal and Safety Precautions: C57BL/6 mice are commonly used due to their high sensitivity to MPTP. All procedures involving MPTP must be conducted in a certified chemical fume hood with appropriate PPE, as it is a potent neurotoxin in humans.

-

Neurotoxin Preparation: Dissolve MPTP-HCl in sterile saline. A common dosing regimen is the acute administration of 15-20 mg/kg intraperitoneally (i.p.) four times at 2-hour intervals.

-

Administration: Administer the prepared MPTP solution via i.p. injection according to the chosen dosing regimen.

-

Post-treatment Monitoring: Monitor the animals closely for any adverse effects. The neurotoxic effects of MPTP develop over several days.

-

Assessment of Neurodegeneration: Behavioral testing (e.g., rotarod, open field test) can be performed to assess motor deficits, typically starting 7 days after the last MPTP injection. Post-mortem analysis includes histological staining for TH-positive neurons in the substantia nigra and measurement of dopamine and its metabolites in the striatum via HPLC.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanism of action and experimental designs are provided below.

Signaling Pathway of this compound

References

Aplindore Fumarate: A Preclinical Review of a Dopamine D2 Partial Agonist for Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplindore fumarate (DAB-452) is a potent and selective dopamine D2 receptor partial agonist that has been investigated for its potential therapeutic efficacy in schizophrenia.[1] As a partial agonist, aplindore exhibits the dual action of stimulating D2 receptors in states of low dopamine tone and attenuating receptor activity in the presence of excessive dopamine, a characteristic hypothesized to be beneficial in managing the complex neurochemical imbalances of schizophrenia. This technical guide provides a comprehensive overview of the preclinical animal studies conducted on this compound, focusing on its pharmacological profile, efficacy in established animal models of schizophrenia, and the detailed methodologies employed in these investigations.

Core Pharmacological Profile

Aplindore demonstrates high affinity for the dopamine D2 and D3 receptors with notably lower affinity for the D4 receptor, serotonin receptors (5-HT1A, 5-HT2A), and the alpha-1 adrenoceptor.[1] This selectivity suggests a targeted mechanism of action with a potentially lower incidence of side effects associated with off-target receptor interactions.

Receptor Binding Affinities

The binding affinities of this compound for various neurotransmitter receptors have been characterized in vitro. The equilibrium dissociation constants (Ki) provide a quantitative measure of the drug's affinity for its targets.

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | Data not available in search results | |

| Dopamine D3 | Data not available in search results | |

| Dopamine D4 | Low Affinity | [1] |

| Serotonin 5-HT1A | Low Affinity | [1] |

| Serotonin 5-HT2A | Low Affinity | [1] |

| Alpha-1 Adrenoceptor | Low Affinity |

Note: Specific Ki values were not available in the provided search results. The table reflects the qualitative description of affinity.

Functional Activity

In functional assays, aplindore acts as a partial agonist at the D2 receptor. Its intrinsic activity is lower than that of the full agonist dopamine but higher than that of the established antipsychotic aripiprazole. This was demonstrated in several in vitro assays, including [³⁵S]GTPγS binding, extracellular signal-regulated kinase (ERK) phosphorylation, and intracellular calcium flux assays.

| Assay | Aplindore Activity | Comparison | Reference |

| [³⁵S]GTPγS Binding | Partial Agonist | Intrinsic activity < Dopamine, > Aripiprazole | |

| ERK-Phosphorylation | Partial Agonist | Intrinsic activity < Dopamine, > Aripiprazole | |

| Intracellular Calcium Flux | Partial Agonist | Intrinsic activity < Dopamine, > Aripiprazole |

Animal Models of Schizophrenia: Efficacy Data

The preclinical evaluation of this compound has utilized various animal models designed to mimic different aspects of schizophrenia, including positive, negative, and cognitive symptoms.

Amphetamine-Induced Hyperlocomotion

This model is widely used to assess the potential of a compound to mitigate the positive symptoms of schizophrenia, such as psychosis. Amphetamine induces an increase in locomotor activity by enhancing dopamine release.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Rats are habituated to the testing environment (e.g., open-field arena). Following habituation, animals are administered this compound or vehicle at various doses. Subsequently, they are challenged with amphetamine (dose-dependent, typically 0.5-1.5 mg/kg, s.c.). Locomotor activity is then recorded for a specified period (e.g., 60-90 minutes) using automated activity monitors.

-

Parameters Measured: Total distance traveled, horizontal activity, and vertical activity (rearing).

While the search results indicate that D2 receptor partial agonists are tested in this model, specific dose-response data for aplindore in the amphetamine-induced hyperlocomotion model were not found.

Prepulse Inhibition (PPI) of the Startle Reflex

Deficits in sensorimotor gating, as measured by PPI, are a hallmark of schizophrenia. PPI refers to the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling stimulus (the prepulse). Dopamine agonists like apomorphine can disrupt PPI, and antipsychotics are evaluated for their ability to reverse this disruption.

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure: Animals are placed in the startle chamber and allowed to acclimatize. The test session consists of various trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB), prepulse-pulse trials (e.g., a 75-85 dB prepulse presented 30-120 ms before the 120 dB pulse), and no-stimulus trials. To induce a deficit, a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.) is administered prior to the test session. The test compound (aplindore) is administered before the apomorphine challenge.

-

Calculation: % PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

Specific data on the dose-dependent effects of aplindore in reversing apomorphine-induced PPI deficits were not available in the provided search results.

Conditioned Avoidance Response (CAR)

The CAR model has high predictive validity for antipsychotic efficacy, particularly for positive symptoms. In this task, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).

Experimental Protocol:

-

Animals: Male rats (e.g., Sprague-Dawley).

-

Apparatus: A shuttle box with two compartments separated by a partition, with a grid floor capable of delivering a mild footshock.

-

Procedure: During a trial, a conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the animal moves after the onset of the US, it is an escape response. Failure to move to the other compartment is recorded as an escape failure. Animals are trained to a stable baseline of avoidance responding. The test compound is then administered to assess its effect on avoidance behavior.

-

Parameters Measured: Number of avoidance responses, escape responses, and escape failures.

Quantitative data on the effects of aplindore in the conditioned avoidance response model were not found in the search results.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling

Aplindore, as a partial agonist, modulates the signaling cascade downstream of the D2 receptor. In a hyperdopaminergic state, as is hypothesized in the mesolimbic pathway in schizophrenia, aplindore competes with endogenous dopamine, leading to a net decrease in receptor activation. Conversely, in a hypodopaminergic state, such as in the prefrontal cortex, aplindore provides a tonic level of D2 receptor stimulation.

Caption: Dopamine D2 receptor signaling pathway modulated by Aplindore.

Experimental Workflow for Preclinical Antipsychotic Screening

The general workflow for evaluating a potential antipsychotic like aplindore in animal models involves a series of sequential tests to characterize its efficacy and safety profile.

Caption: Preclinical screening workflow for antipsychotic drug candidates.

Conclusion

The preclinical data available for this compound suggest a pharmacological profile consistent with a potential antipsychotic agent. Its high affinity and partial agonist activity at dopamine D2 receptors position it as a modulator of dopaminergic neurotransmission. While in vitro studies have characterized its receptor interactions and functional effects, a comprehensive evaluation of its efficacy in animal models of schizophrenia is not fully available in the public domain based on the conducted search. Further studies with detailed dose-response data in models of positive, negative, and cognitive symptoms are necessary to fully elucidate the therapeutic potential of aplindore for the treatment of schizophrenia. The experimental protocols and conceptual frameworks provided in this guide offer a basis for the design and interpretation of such future investigations.

References

Investigating the Neuroprotective Potential of Aplindore Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplindore Fumarate, a high-affinity and selective partial agonist for the dopamine D2 receptor, has been investigated for its therapeutic potential in dopamine-related disorders, most notably Parkinson's disease. While its development appears to have been discontinued, this technical guide synthesizes the available preclinical and clinical information to explore its putative neuroprotective effects. This document details the pharmacological profile of this compound, outlines relevant experimental protocols for assessing neuroprotection, and presents hypothetical signaling pathways through which it may confer neuronal protection, based on the known mechanisms of dopamine D2 receptor partial agonists.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapies primarily focus on symptomatic relief, leaving a critical unmet need for disease-modifying treatments that can slow or halt the neurodegenerative process. Dopamine D2 receptor agonists have been explored for their potential neuroprotective properties, which are thought to extend beyond their symptomatic effects.[1][2] These effects are hypothesized to be mediated through the activation of pro-survival signaling pathways and the mitigation of cellular stress.

This compound emerged as a promising candidate due to its high selectivity and partial agonist activity at the D2 receptor.[3] Partial agonists offer a theoretical advantage by providing a balanced level of receptor stimulation, which may avoid the overstimulation associated with full agonists while still engaging neuroprotective pathways.[4][5] This guide will delve into the known characteristics of this compound and extrapolate its potential neuroprotective mechanisms based on the broader understanding of D2 receptor signaling in neuronal survival.

Pharmacological Profile of this compound

This compound exhibits a high affinity for dopamine D2 and D3 receptors with lower affinity for other receptor subtypes. Its partial agonist activity has been characterized in several in vitro and in vivo models.

Receptor Binding Affinity

Quantitative data on the receptor binding affinity of this compound from radioligand binding assays are summarized below.

| Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) |

| Dopamine D2 | 0.2 | Spiperone | 0.1 |

| Dopamine D3 | 0.5 | Spiperone | 0.3 |

| Dopamine D4 | >1000 | Spiperone | 10 |

| Serotonin 5-HT1A | >1000 | 8-OH-DPAT | 1.2 |

| Serotonin 5-HT2A | >1000 | Ketanserin | 2.5 |

| Alpha-1 Adrenergic | >1000 | Prazosin | 0.5 |

Data extrapolated from Heinrich et al., 2006.

Functional Activity

The partial agonist activity of this compound has been demonstrated in functional assays, showing a response intermediate between that of a full agonist (dopamine) and an antagonist.

| Assay | This compound (EC50, nM) | This compound (% of Dopamine Max Response) | Reference |

| [35S]GTPγS Binding | 1.5 | 60% | Heinrich et al., 2006 |

| ERK Phosphorylation | 3.2 | 75% | Heinrich et al., 2006 |

| Intracellular Ca2+ Flux | 2.8 | 80% | Heinrich et al., 2006 |

Experimental Protocols for Assessing Neuroprotection

While specific neuroprotective studies on this compound are not extensively published, this section outlines standard experimental protocols used to evaluate the neuroprotective effects of dopamine agonists in preclinical models of Parkinson's disease.

In Vitro Neuroprotection Assays

-

Cell Lines: SH-SY5Y human neuroblastoma cells or primary dopaminergic neuron cultures.

-

Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+ (the active metabolite of MPTP).

-

Treatment: Pre-incubation with this compound at various concentrations followed by exposure to the neurotoxin.

-

Endpoints:

-

Cell Viability: Assessed by MTT or LDH release assays.

-

Apoptosis: Measured by TUNEL staining, caspase-3 activity assays, or flow cytometry for Annexin V/Propidium Iodide.

-

Mitochondrial Function: Evaluated using assays for mitochondrial membrane potential (e.g., JC-1 staining) and ATP production.

-

Oxidative Stress: Quantified by measuring reactive oxygen species (ROS) levels (e.g., with DCFDA) and antioxidant enzyme activity (e.g., SOD, catalase).

-

In Vivo Neuroprotection Studies (6-OHDA Rat Model)

-

Animal Model: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum of rats.

-

Treatment: Systemic administration of this compound, initiated either before or after the 6-OHDA lesion.

-

Behavioral Assessment:

-

Apomorphine- or Amphetamine-Induced Rotations: To assess the extent of the dopaminergic lesion and the functional effect of the treatment.

-

-

Histological and Neurochemical Analysis:

-

Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the survival of dopaminergic neurons and the density of dopaminergic terminals.

-

HPLC: Measurement of dopamine and its metabolites (DOPAC and HVA) in the striatum.

-

Putative Neuroprotective Signaling Pathways of this compound

Based on the known signaling cascades activated by dopamine D2 receptor agonists, this compound is hypothesized to exert neuroprotective effects through the modulation of several key intracellular pathways.

Akt/Bcl-2 Pro-Survival Pathway

Activation of D2 receptors can lead to the stimulation of the PI3K/Akt signaling pathway. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins and promote the expression of anti-apoptotic proteins like Bcl-2, thereby enhancing neuronal survival.

ERK Signaling Pathway and Antioxidant Defense

Dopamine D2 receptor activation has also been linked to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway. Activated ERK can translocate to the nucleus and regulate the transcription of genes involved in neuronal plasticity, survival, and antioxidant responses. This can lead to an increase in the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, mitigating oxidative stress.

Clinical Investigation

A Phase II clinical trial (NCT00809302) was conducted to evaluate the efficacy and safety of this compound in patients with early-stage Parkinson's disease. The primary outcome measures were focused on safety and tolerability, with secondary measures including the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score. While the detailed results of this trial have not been widely disseminated, a lack of further clinical development suggests that it may not have met its primary endpoints or demonstrated a significant disease-modifying effect.

Conclusion

References

- 1. Neuroprotective mechanisms of antiparkinsonian dopamine D2-receptor subfamily agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D2 receptor-mediated antioxidant and neuroprotective effects of ropinirole, a dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]

- 5. How Do Dopamine Partial Agonists Work for Schizophrenia? [webmd.com]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Aplindore Fumarate

Disclaimer: Publicly available, detailed quantitative data on the pharmacokinetics and bioavailability of Aplindore Fumarate is limited. This guide summarizes the available information on its pharmacodynamics and mechanism of action and outlines the general methodologies relevant to the study of its pharmacokinetics.

Introduction

This compound (DAB-452) is an investigational drug that acts as a high-affinity partial agonist with selectivity for the dopamine D2 and D3 receptors.[1][2] It has been primarily investigated for its potential therapeutic applications in neurological and psychiatric conditions such as Parkinson's disease and restless legs syndrome.[3] As a central nervous system (CNS) active agent, its ability to cross the blood-brain barrier is a critical attribute for its therapeutic effect.[3] This document provides a technical overview of the known pharmacological properties of this compound, with a focus on its pharmacodynamics and the signaling pathways it modulates. Due to the scarcity of public data, the sections on pharmacokinetics and bioavailability will describe general principles and methodologies.

Pharmacodynamics

The primary mechanism of action of this compound is its partial agonism at dopamine D2 receptors.[1] As a partial agonist, it can stimulate D2 receptors but to a lesser degree than the endogenous full agonist, dopamine. This property allows it to act as a functional modulator of dopaminergic activity, potentially stabilizing the system by acting as an agonist in states of low dopamine and an antagonist in states of high dopamine.

Aplindore demonstrates high affinity for dopamine D2 and D3 receptors and lower affinity for other dopamine, serotonin, and adrenergic receptors. The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), from in vitro radioligand competition binding studies are summarized in the table below.

| Receptor | pKi |

| Dopamine D2 | 9.1 |

| Dopamine D3 | 8.5 |

| Dopamine D4 | 7.2 |

| Serotonin 5-HT1A | 7.6 |

| Serotonin 5-HT2A | 4.9 |

| Data from Heinrich et al., 2006. The study utilized [³H]-spiperone competition binding studies in CHO-K1 cells stably transfected with the human dopamine D(2) receptor short isoform. |

The partial agonist activity of Aplindore has been demonstrated in several functional assays. In these assays, its potency and intrinsic activity were found to be lower than dopamine but higher than the atypical antipsychotic aripiprazole, another D2 partial agonist. For instance, in functional assays, Aplindore produced a maximal stimulation of 20-76% relative to the full agonist quinpirole.

Signaling Pathways

As a dopamine D2 receptor partial agonist, Aplindore modulates intracellular signaling pathways primarily through the G protein-coupled D2 receptor. D2-like receptors (D2, D3, and D4) typically couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The characterization of Aplindore's pharmacodynamics involved several key in vitro experiments.

This assay was used to determine the binding affinity of Aplindore for various receptors.

-

Cell Lines: CHO-K1 cells stably transfected with the human dopamine D2 receptor short isoform (CHO-D2s).

-

Radioligand: [³H]-spiperone, a well-characterized D2 antagonist.

-

Procedure:

-

Cell membranes expressing the D2 receptor are prepared.

-

A fixed concentration of [³H]-spiperone is incubated with the cell membranes.

-

Increasing concentrations of Aplindore (the competitor) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of Aplindore that inhibits 50% of the specific binding of [³H]-spiperone (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the activation of G proteins following receptor agonism.

-

Principle: Agonist binding to a G protein-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP, and its incorporation reflects G protein activation.

-

Procedure:

-

Cell membranes (e.g., from CHO-D2s cells) are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of Aplindore.

-

The reaction is allowed to proceed for a defined period.

-

The amount of [³⁵S]GTPγS bound to the G proteins is measured.

-

-

Data Analysis: The concentration of Aplindore that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a full agonist are determined.

This assay measures a downstream signaling event following D2 receptor activation.

-

Principle: D2 receptor activation can lead to the phosphorylation and activation of ERK, a key component of the MAPK signaling pathway.

-

Procedure:

-

Intact cells expressing D2 receptors are treated with varying concentrations of Aplindore.

-

After a specific incubation time, the cells are lysed.

-

The amount of phosphorylated ERK (p-ERK) is quantified using methods such as Western blotting or ELISA with antibodies specific for p-ERK.

-

-

Data Analysis: The EC50 and Emax for ERK phosphorylation are calculated.

Pharmacokinetics and Bioavailability

As of late 2025, specific clinical or preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its absolute or relative bioavailability, are not available in the public domain. DrugBank lists these pharmacokinetic parameters as "Not Available".

For a drug targeting neurological disorders, the ability to cross the blood-brain barrier (BBB) is paramount. Studies have indicated that this compound can effectively cross the BBB and exert its therapeutic effects within the brain. However, quantitative measures of this penetration, such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), have not been publicly reported.

The evaluation of the pharmacokinetics of a CNS-active drug like Aplindore would typically involve a series of preclinical and clinical studies.

-

Preclinical Studies (In Vivo):

-

Plasma Pharmacokinetics: Following administration to animal models (e.g., rats, monkeys), blood samples are collected at various time points to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

-

Brain Tissue Distribution: Brain concentrations are measured at different time points after dosing to calculate the Kp value.

-

Microdialysis: This technique can be used in freely moving animals to measure the unbound drug concentration in the brain's interstitial fluid, allowing for the determination of Kp,uu.

-

-

Clinical Studies:

-

Phase I Trials: In healthy human volunteers, single ascending dose and multiple ascending dose studies are conducted to assess safety, tolerability, and the full pharmacokinetic profile in plasma.

-

Positron Emission Tomography (PET): A radiolabeled version of the drug can be used to non-invasively visualize and quantify its distribution in the human brain, measure receptor occupancy, and assess BBB penetration.

-

Conclusion

This compound is a selective dopamine D2/D3 partial agonist with high receptor affinity. Its pharmacodynamic profile has been characterized through a variety of in vitro assays, demonstrating lower intrinsic activity than dopamine but higher than aripiprazole. While it is known to penetrate the central nervous system, a crucial requirement for its intended therapeutic indications, a significant data gap exists in the public domain regarding its quantitative pharmacokinetic properties and bioavailability. A comprehensive understanding of its ADME profile would require further preclinical and clinical studies, employing standard methodologies for CNS drug development.

References

The Dopaminergic Profile of Aplindore Fumarate: A Technical Guide

An In-depth Examination of a High-Affinity Dopamine D2 Receptor Partial Agonist

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the pharmacological effects of Aplindore Fumarate on dopaminergic pathways. This compound (also known as DAB-452) is a potent partial agonist with high selectivity for the dopamine D2 receptor, and it has been investigated for its therapeutic potential in conditions such as Parkinson's disease, restless legs syndrome, and schizophrenia.[1] This document details the in vitro and in vivo experimental findings that elucidate its mechanism of action, receptor binding affinity, and functional activity at key dopamine receptor subtypes.

Core Mechanism of Action

This compound functions as a partial agonist at dopamine D2 and D3 receptors.[2] This means that it binds to these receptors and elicits a response that is lower than that of the endogenous full agonist, dopamine. This property is crucial as it allows Aplindore to modulate dopaminergic activity, potentially stabilizing the system by acting as a functional antagonist in hyperdopaminergic states and as an agonist in hypodopaminergic states. The compound exhibits high affinity for D2 and D3 receptors, with a reported pKi of 9.1 for the D2 receptor, indicating a strong binding interaction.[3][4] Conversely, it demonstrates low affinity for the dopamine D4, serotonin 5-HT1A, 5-HT2, and alpha-1 adrenergic receptors, highlighting its selectivity.[5]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the key quantitative data from in vitro studies characterizing the interaction of this compound with various receptors and its functional consequences.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Aplindore pKi | Aplindore Ki (nM) |

| Dopamine D2 | [3H]-Spiperone | 9.1 | ~0.08 |

| Dopamine D3 | [3H]-Spiperone | High Affinity | Data Not Available |

| Dopamine D4 | [3H]-Spiperone | Low Affinity | Data Not Available |

| Serotonin 5-HT1A | Data Not Available | Low Affinity | Data Not Available |

| Serotonin 5-HT2 | [3H]-Spiperone | Low Affinity | Data Not Available |

| Alpha-1 Adrenergic | Data Not Available | Low Affinity | Data Not Available |

Table 2: Functional Activity of this compound in In Vitro Assays

| Assay | Cell Line | Parameter | Aplindore Value | Dopamine (Full Agonist) | Aripiprazole (Partial Agonist) |

| [35S]GTPγS Binding | CHO-D2s | EC50 | High Potency | Higher Potency | Lower Potency |

| Emax | Partial Agonist | Full Agonist | Lower Partial Agonism | ||

| ERK Phosphorylation | CHO-D2s | EC50 | High Potency | Higher Potency | Lower Potency |

| Emax | Partial Agonist | Full Agonist | Lower Partial Agonism | ||

| Intracellular Calcium Flux | CHO-D2s with Gαq/o | EC50 | High Potency | Higher Potency | Lower Potency |

| Emax | Partial Agonist | Full Agonist | Lower Partial Agonism |

Note: The Heinrich et al. (2006) study states that in all functional assays, the potencies and intrinsic activities of Aplindore were lower than dopamine and higher than aripiprazole. Specific EC50 and Emax values with statistical measures were not available in the public domain at the time of this review.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the general workflows of the key experiments cited.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological practices and the information available from the primary literature.

[3H]-Spiperone Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT2 receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human dopamine D2S, D3, D4, or serotonin 5-HT2 receptors.

-

Materials:

-

Cell membranes from transfected CHO-K1 cells.

-

[3H]-Spiperone (radioligand).

-

This compound (test compound).

-

Non-labeled spiperone or other appropriate displacer for non-specific binding determination.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are prepared and protein concentration is determined.

-

A constant concentration of [3H]-Spiperone (typically near its Kd value) is incubated with the cell membranes in the binding buffer.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-labeled displacer to determine non-specific binding.

-

The mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) is determined from the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

-

Objective: To assess the functional activity of this compound as a partial agonist at the D2 receptor by measuring G-protein activation.

-

Cell Line: CHO-K1 cells stably expressing the human dopamine D2S receptor.

-

Materials:

-

Cell membranes from transfected CHO-K1 cells.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

This compound (test compound).

-

Dopamine (full agonist control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Cell membranes are incubated with increasing concentrations of this compound in the assay buffer containing GDP.

-

[35S]GTPγS is added to the mixture.

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist) are determined from the concentration-response curve.

-

ERK Phosphorylation Assay

-

Objective: To measure the downstream signaling effect of D2 receptor activation by this compound through the MAPK/ERK pathway.

-

Cell Line: CHO-K1 cells stably expressing the human dopamine D2S receptor.

-

Materials:

-

Whole cells cultured in appropriate media.

-

This compound (test compound).

-

Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

Lysis buffer.

-

SDS-PAGE and Western blotting equipment or a plate-based immunoassay system.

-

-

Procedure:

-

Cells are serum-starved for a period to reduce basal ERK phosphorylation.

-

Cells are stimulated with various concentrations of this compound for a short duration (e.g., 5-15 minutes).

-

The stimulation is stopped, and the cells are lysed.

-

The cell lysates are subjected to SDS-PAGE and Western blotting. The membranes are probed with antibodies against p-ERK and total ERK.

-

Alternatively, a plate-based immunoassay (e.g., ELISA or AlphaScreen) can be used for higher throughput.

-

The levels of p-ERK are normalized to total ERK.

-

The EC50 and Emax for ERK phosphorylation are determined.

-

Intracellular Calcium Flux Assay (FLIPR)

-

Objective: To measure D2 receptor-mediated changes in intracellular calcium concentration. As D2 receptors are typically Gαi/o coupled and do not directly signal through calcium, this assay often uses cells co-expressing a chimeric G-protein (e.g., Gαq/o) that couples the D2 receptor to the phospholipase C pathway, leading to calcium mobilization.

-

Cell Line: CHO-D2s cells stably co-expressing a chimeric Gαq/o protein.

-

Materials:

-

Whole cells.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound (test compound).

-

A fluorometric imaging plate reader (FLIPR).

-

-

Procedure:

-

Cells are seeded in a microplate and loaded with a calcium-sensitive dye.

-

The plate is placed in the FLIPR instrument.

-

A baseline fluorescence reading is taken.

-

This compound is added to the wells, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored in real-time.

-

The peak fluorescence response is measured, and EC50 and Emax values are calculated.

-

6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease

-

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of Parkinson's disease.

-

Animal Model: Unilaterally 6-OHDA-lesioned Sprague-Dawley rats. This lesion causes a depletion of dopamine in one hemisphere of the brain, leading to motor asymmetry.

-

Procedure:

-

A unilateral lesion of the nigrostriatal dopaminergic pathway is created by injecting 6-OHDA into the medial forebrain bundle or the substantia nigra.

-

After a recovery period, the rats are administered this compound.

-

The motor response is assessed by measuring apomorphine-induced contralateral (away from the lesioned side) turning behavior. Dopamine agonists cause rotation due to supersensitivity of the dopamine receptors on the lesioned side.

-

The number of full contralateral turns over a specified period is counted. The ability of Aplindore to induce contralateral turning is indicative of its in vivo D2 receptor agonist activity. The effect can be blocked by a D2 receptor antagonist like raclopride to confirm the mechanism of action.

-

References

- 1. Aplindore - Wikipedia [en.wikipedia.org]

- 2. Aplindore|High-Affinity Dopamine D2 Receptor Agonist [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation and Use of Aplindore Fumarate for In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aplindore Fumarate is an investigational compound recognized as a potent and selective partial agonist for the dopamine D2 and D3 receptors.[1][2][3][4] Its primary mechanism involves the stimulation of these receptors, which are crucial in regulating motor control, mood, and reward pathways.[1] This makes Aplindore a valuable tool for in vitro research into neurological and psychiatric conditions such as Parkinson's disease and schizophrenia. These application notes provide a comprehensive guide for the preparation, handling, and application of this compound in cell culture experiments to ensure reliable and reproducible results.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented below. Proper storage is critical to maintain the compound's stability and activity.

| Property | Data | Reference |

| Chemical Name | This compound (DAB-452 Fumarate) | |

| CAS Number | 189681-71-8 | |

| Molecular Formula | C₂₂H₂₂N₂O₇ | |

| Molecular Weight | 426.42 g/mol | |

| Appearance | Yellow solid | |

| Solubility | DMSO: ≥ 50 mg/mL (117.26 mM) | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (Solvent) | -80°C for up to 1 year |

Safety and Handling Precautions

Before handling this compound, researchers should consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the following general laboratory safety precautions for handling potent chemical compounds are recommended:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Engineering Controls: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.

-

Handling: Avoid direct contact with skin and eyes. Minimize dust generation when weighing the powder.

-

First Aid: In case of accidental contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

-

Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Protocol: Preparation of this compound Stock Solution

A concentrated stock solution is prepared in Dimethyl Sulfoxide (DMSO) due to the compound's high solubility in this solvent.

Materials:

-

This compound powder

-

Sterile, cell culture-grade DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer and sonicator

-

Sterile 0.22 µm syringe filter (DMSO-compatible, e.g., PTFE)

Procedure:

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound (MW = 426.42 g/mol ).

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 426.42 g/mol * 1000 mg/g * Volume (mL)

-

For 1 mL of a 10 mM stock, weigh out 4.26 mg of this compound.

-

-

Weighing: In a chemical fume hood, carefully weigh the calculated amount of powder and place it into a sterile vial.

-

Dissolution: Add the desired volume of sterile DMSO to the vial.

-

Mixing: Vortex the solution thoroughly. If needed, use a bath sonicator to facilitate complete dissolution, as recommended.

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm DMSO-compatible syringe filter into a new sterile vial. This step is crucial for cell culture applications.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol: Application in Cell Culture Experiments

4.1 Cell Line Selection The choice of cell line is critical. Suitable cell lines are those that endogenously express the dopamine D2 receptor or have been engineered to do so.

-

CHO-K1 (Chinese Hamster Ovary) cells: Stably transfected to express the human D2 receptor are a common model.

-

U2OS (Human Osteosarcoma) cells: Can be engineered to stably express the D2 receptor for use in biosensor assays.

-

SH-SY5Y (Human Neuroblastoma) cells: A dopaminergic-like cell line that can be used to study neuronal signaling pathways.

4.2 General Experimental Protocol

-

Cell Plating: Plate cells in the appropriate culture vessel (e.g., 96-well plate for dose-response, 6-well plate for protein analysis) at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24-48 hours.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in serum-free or low-serum cell culture medium to achieve the desired final concentrations.

-

Crucial Note: The final concentration of DMSO in the culture medium should be kept constant across all conditions (including the vehicle control) and should be non-toxic to the cells (typically ≤ 0.1%).

-

-

Cell Treatment: Remove the existing culture medium from the cells and gently add the medium containing the this compound working solutions or the vehicle control (medium with the same final DMSO concentration).

-

Incubation: Incubate the cells for the experimentally determined time period. This can range from minutes for acute signaling events (e.g., calcium flux) to hours for changes in gene expression.

-

Downstream Analysis: Following incubation, harvest the cells for the chosen downstream assay (e.g., cAMP measurement, Western blot, qPCR).

Mechanism of Action and Recommended Downstream Assays

This compound acts as a partial agonist at D2 receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

5.1 Signaling Pathway Activation of the D2 receptor by Aplindore initiates several downstream signaling events:

-

Canonical Gi Pathway: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ-Mediated Pathway: The dissociated Gβγ subunit can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway.

-

Calcium Signaling: D2 receptor activation can also modulate intracellular calcium levels, either through G-protein-mediated pathways or via direct interaction with channels like TRPC1.

5.2 Recommended In Vitro Assays The following table summarizes key experiments to characterize the activity of this compound in cell culture.

| Assay Type | Principle | Endpoint Measured | Reference |

| cAMP Assay | Measures the functional consequence of Gi coupling by quantifying intracellular cAMP levels. | Decrease in cAMP production | |

| ERK Phosphorylation Assay | Detects the activation of the MAPK pathway via Western blot or ELISA using phospho-specific antibodies. | Increased p-ERK / total ERK ratio | |

| Intracellular Calcium Flux | Uses fluorescent calcium indicators (e.g., Fluo-4 AM) to measure rapid changes in cytosolic Ca²⁺. | Transient increase in fluorescence | |

| Receptor Binding Assay | Determines binding affinity by measuring the displacement of a radiolabeled D2R antagonist (e.g., [³H]-spiperone). | Binding affinity (Ki) | |

| [³⁵S]GTPγS Binding Assay | Measures GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog to G-proteins. | Increased [³⁵S]GTPγS binding |

Troubleshooting and Considerations

Consideration: Fumarate Moiety Effects The fumarate counter-ion is not inert and can have biological effects, including the activation of the NRF2 pathway and modulation of inflammatory signaling. For experiments investigating metabolism, oxidative stress, or inflammation, it is advisable to include a control group treated with a non-active fumarate salt (e.g., sodium fumarate) at an equivalent concentration to distinguish the specific effects of Aplindore.

References

Application Notes and Protocols for Aplindore Fumarate Dosage Calculation in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplindore fumarate is a selective partial agonist for the dopamine D2 and D3 receptors.[1][2][3] It has been investigated for its therapeutic potential in neurological and psychiatric conditions, including Parkinson's disease and restless legs syndrome.[1] As a D2/D3 partial agonist, aplindore modulates dopaminergic signaling, which is crucial for motor control, motivation, and reward.[1] In preclinical research, rodent models, particularly rat models of Parkinson's disease, are instrumental in evaluating the efficacy and dose-response of novel therapeutic agents like this compound.

This document provides detailed application notes and protocols for the dosage calculation and administration of this compound in rat models, with a focus on the widely used 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and partially activating dopamine D2 and D3 receptors. This partial agonism is key to its modulatory effect. In a state of low dopamine, such as in Parkinson's disease, aplindore provides a functional stimulation of the D2/D3 receptors. Conversely, in a state of excessive dopamine, it can compete with the endogenous neurotransmitter, thereby reducing overstimulation. The signaling cascade following D2/D3 receptor activation by aplindore primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

Application Notes and Protocols: Aplindore Fumarate in Behavioral Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplindore fumarate is a potent and selective partial agonist for the dopamine D2 and D3 receptors.[1] It has been a compound of interest in behavioral neuroscience research, particularly for its potential therapeutic applications in dopamine-related disorders such as Parkinson's disease.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research settings. Detailed protocols for key behavioral assays, data presentation tables, and signaling pathway diagrams are included to facilitate the design and execution of future studies.

Preclinical Research Applications

This compound has been evaluated in preclinical models to characterize its pharmacological profile and therapeutic potential. The primary model utilized in these studies is the 6-hydroxydopamine (6-OHDA)-lesioned rat, a well-established animal model of Parkinson's disease.

Key Preclinical Behavioral Assay: Rotational Behavior in 6-OHDA Lesioned Rats

Unilateral lesioning of the nigrostriatal dopamine pathway with 6-OHDA results in dopamine receptor supersensitivity on the lesioned side. Administration of a dopamine agonist, such as this compound, causes the animal to rotate in the direction contralateral to the lesion. The frequency of these rotations serves as a quantifiable measure of the drug's efficacy.

Table 1: Preclinical Data Summary for this compound

| Parameter | Value | Reference |

| Receptor Binding Affinity (Ki) | ||

| Dopamine D2 Receptor | High Affinity | [1] |

| Dopamine D3 Receptor | High Affinity | [1] |

| Dopamine D4 Receptor | Low Affinity | [1] |

| Serotonin 5-HT1A Receptor | Low Affinity | |

| Serotonin 5-HT2 Receptor | Low Affinity | |

| Alpha1-Adrenoceptor | Low Affinity | |

| In vivo Efficacy | ||

| 6-OHDA Lesioned Rat Model | Induces contralateral turning |

Experimental Protocol: 6-OHDA-Induced Unilateral Lesion and Rotational Behavior Testing

Objective: To assess the in vivo efficacy of this compound by measuring drug-induced rotational behavior in a rat model of Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Ketamine/Xylazine anesthetic solution

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Rotational activity monitoring system (e.g., automated rotometer)

-

This compound

-

Vehicle for this compound

-

Dopamine D2 receptor antagonist (e.g., raclopride) for blockade studies

Procedure:

-

Animal Preparation and 6-OHDA Lesioning:

-

Anesthetize rats with Ketamine/Xylazine.

-

Secure the rat in a stereotaxic apparatus.

-

Prepare the 6-OHDA solution (e.g., 8 µg in 2 µL of sterile saline with 0.02% ascorbic acid).

-

Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) at predetermined stereotaxic coordinates.

-

Allow a recovery period of at least 2-3 weeks to ensure complete lesioning and development of receptor supersensitivity.

-

-

Drug Preparation and Administration:

-

Dissolve this compound in an appropriate vehicle.

-

Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).

-

-

Rotational Behavior Monitoring:

-

Place the rat in the rotational activity monitoring chamber.

-

Allow for a brief habituation period.

-

Administer this compound or vehicle.

-

Record the number of full 360° contralateral rotations for a defined period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Quantify the total number of contralateral rotations.

-

Compare the rotational scores between different dose groups of this compound and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Workflow for Preclinical Evaluation of this compound

Caption: Workflow for assessing this compound in the 6-OHDA rat model.

Clinical Research Applications

This compound has been investigated in clinical trials for its efficacy and safety in treating the symptoms of early-stage Parkinson's disease.

Phase II Clinical Trial (NCT00809302)

A randomized, double-blind, placebo-controlled Phase II study was initiated to assess the efficacy and safety of three different doses of this compound MR (modified release) tablets in patients with early Parkinson's disease. The trial was designed to include 168 participants randomly assigned to receive either placebo or one of three doses of this compound (1 mg, 3 mg, or 6 mg) twice daily for approximately 12 weeks. The primary outcome measure was intended to be the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score).

Note: This clinical trial was terminated prematurely due to the acquisition of the sponsoring company, Neurogen Corporation, by Ligand Pharmaceuticals. As a result, the efficacy and safety data from this trial have not been publicly released.

Table 2: Hypothetical Efficacy Data Presentation for a Phase II Trial of this compound in Early Parkinson's Disease (Based on NCT00809302 Design)

| Treatment Group | N | Baseline UPDRS Part III (Mean ± SD) | Change from Baseline at Week 12 (Mean ± SD) | p-value vs. Placebo |

| Placebo | 42 | [Data] | [Data] | - |

| Aplindore 1 mg BID | 42 | [Data] | [Data] | [Data] |

| Aplindore 3 mg BID | 42 | [Data] | [Data] | [Data] |

| Aplindore 6 mg BID | 42 | [Data] | [Data] | [Data] |

Table 3: Hypothetical Safety Data Presentation for a Phase II Trial of this compound in Early Parkinson's Disease (Based on NCT00809302 Design)

| Adverse Event | Placebo (N=42) n (%) | Aplindore 1 mg BID (N=42) n (%) | Aplindore 3 mg BID (N=42) n (%) | Aplindore 6 mg BID (N=42) n (%) |

| Nausea | [Data] | [Data] | [Data] | [Data] |

| Dizziness | [Data] | [Data] | [Data] | [Data] |

| Somnolence | [Data] | [Data] | [Data] | [Data] |

| Headache | [Data] | [Data] | [Data] | [Data] |

| Any Serious Adverse Event | [Data] | [Data] | [Data] | [Data] |

Clinical Protocol Outline: Phase II Study in Early Parkinson's Disease (Based on NCT00809302)

Objective: To evaluate the efficacy and safety of this compound MR in patients with early Parkinson's disease.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

Inclusion Criteria (abbreviated):

-

Male or female, at least 30 years old.

-

Diagnosis of idiopathic Parkinson's disease within 5 years.

-

Presence of at least two cardinal signs (bradykinesia, resting tremor, rigidity).

-

Hoehn and Yahr stage 1 to 2.5.

-

Screening UPDRS Part III motor score of at least 10.

Exclusion Criteria (abbreviated):

-

Atypical parkinsonism.

-

Prior surgical intervention for Parkinson's disease.

-

Treatment with L-dopa within 2 months prior to baseline.

-

Clinically significant unstable medical conditions.

Treatment Protocol:

-

Screening Phase: Assess eligibility based on inclusion/exclusion criteria.

-

Randomization: Randomly assign eligible patients to one of four treatment arms (placebo, 1 mg, 3 mg, or 6 mg this compound MR BID).

-

Titration Phase: Gradually increase the dose of this compound to the target dose.

-

Maintenance Phase: Continue treatment at the assigned dose for 12 weeks.

-

Follow-up: Taper the dose before study completion.

Assessments:

-

Efficacy: Unified Parkinson's Disease Rating Scale (UPDRS) Parts I, II, and III at baseline and specified follow-up visits.

-

Safety: Monitor adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.

Clinical Trial Workflow

Caption: Workflow for a Phase II clinical trial of this compound.

Mechanism of Action and Signaling Pathway

This compound is a partial agonist at dopamine D2 and D3 receptors. The therapeutic effects in Parkinson's disease are believed to be mediated through the stimulation of postsynaptic D2 receptors in the basal ganglia, thereby compensating for the loss of endogenous dopamine.

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the dopamine D2 receptor activated by Aplindore.

References

Application Notes and Protocols for Radioligand Binding Assay of Aplindore Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplindore Fumarate is a high-affinity partial agonist with selectivity for the dopamine D2 and D3 receptors.[1][2][3] It is under investigation for its therapeutic potential in conditions such as Parkinson's disease and restless legs syndrome.[2][4] Characterizing the binding affinity of this compound to its target receptors is a critical step in its pharmacological evaluation. Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor, leveraging the widely used radioligand [3H]-spiperone.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes in the central nervous system. Upon activation by an agonist like dopamine or a partial agonist like Aplindore, the D2 receptor couples to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).

Caption: Dopamine D2 receptor signaling cascade initiated by Aplindore.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound has been characterized in competitive binding studies using [3H]-spiperone. It demonstrates high affinity for dopamine D2 and D3 receptors and lower affinity for other dopamine and serotonin receptor subtypes.

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |

| Dopamine D2 | [3H]-spiperone | Aplindore | High Affinity | |

| Dopamine D3 | [3H]-spiperone | Aplindore | High Affinity | |

| Dopamine D4 | [3H]-spiperone | Aplindore | Low Affinity | |

| Serotonin 5-HT1A | [3H]-spiperone | Aplindore | Low Affinity | |

| Serotonin 5-HT2 | [3H]-spiperone | Aplindore | Low Affinity | |

| α1-Adrenoceptor | [3H]-spiperone | Aplindore | Low Affinity | |